molecular formula C14H26N2O2 B13528291 Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No.: B13528291
M. Wt: 254.37 g/mol
InChI Key: BMGXAYAITRPSQX-UHFFFAOYSA-N
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Description

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate is a bicyclic amine derivative featuring a piperidine ring substituted at the 1-position with a pyrrolidin-3-yl group and at the 4-position with a tert-butyl carboxylate ester.

These features make it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring bicyclic amine scaffolds.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3

InChI Key

BMGXAYAITRPSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate with structurally and functionally related piperidine-carboxylate derivatives:

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Applications Physical State Safety Information References
This compound Pyrrolidin-3-yl C14H26N2O2 262.37 (estimated) Intermediate for CNS-targeting drugs (inferred) Not reported Likely requires standard protective measures (gloves, goggles)
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl, amino C15H23N3O2 277.36 Research chemical; potential kinase inhibitor Light yellow solid Requires respiratory, hand, and eye protection
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate 3-Amino-5-fluoropyridin-4-yl C15H22FN3O2 295.35 Precursor to ATR kinase inhibitors (anticancer agents) Not reported Not classified under GHS; standard lab precautions apply
Methyl 1-(4-(4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate Triazole-benzyl, tert-butyl phenyl C27H33N5O2 475.59 Sphingosine-1-phosphate-1 (S1P1) receptor agonist (multiple sclerosis treatment) Not reported No explicit safety data; likely handled with standard protocols
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate Chloropyrimidine carbonyl, dimethylpiperazine C16H23ClN4O3 354.84 Building block for protease or kinase inhibitors Not reported Discontinued commercial product; safety data unavailable

Key Observations:

Structural Variations and Applications :

  • The pyrrolidin-3-yl substituent in the target compound distinguishes it from pyridinyl (e.g., PK03447E-1) or triazole-benzyl (e.g., S1P1 agonists) derivatives. Pyrrolidine’s saturated ring may enhance solubility and reduce metabolic oxidation compared to aromatic substituents .
  • Fluorinated pyridinyl analogs (e.g., CAS 1613192-01-0) exhibit targeted bioactivity (e.g., kinase inhibition), suggesting that halogenation can modulate potency and selectivity .

Molecular Weight and Lipophilicity :

  • The tert-butyl ester group contributes to higher molecular weights (~260–475 g/mol) and increased lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted compounds.

Safety and Handling :

  • PK03447E-1 explicitly requires respiratory and eye protection due to unclassified but precautionary hazards . Other derivatives (e.g., S1P1 agonists) lack detailed safety data but likely require similar precautions.

Synthetic Routes :

  • Coupling reactions (e.g., DCC-mediated acylations) and Click chemistry (for triazole derivatives) are common synthetic strategies, as seen in and .

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